1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea
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Overview
Description
1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea is a complex organic compound with a unique structure It features multiple functional groups, including tert-butylamino, hydroxypropoxy, cyclohexyl, and phenylurea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, cyclohexyl isocyanate, and deuterated reagents.
Formation of Intermediate Compounds: The initial step involves the reaction of tert-butylamine with cyclohexyl isocyanate to form an intermediate compound.
Deuteration: The intermediate compound undergoes deuteration using deuterated reagents to introduce deuterium atoms at specific positions.
Hydroxypropoxy Addition: The final step involves the addition of a hydroxypropoxy group to the deuterated intermediate, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of deuterated reagents and advanced purification techniques ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may find applications in industrial processes, such as catalysis or material synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group.
Terbutaline: Another bronchodilator with structural similarities.
Adrenaline: Shares some structural features with the compound.
Uniqueness
1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea is unique due to its deuterated structure, which can enhance its stability and alter its pharmacokinetic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H33N3O3 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[2-(tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-16(14-24)15-26-22-19(25)23(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4,6-7,10-11,16,18,21,24H,5,8-9,12-15H2,1-3H3,(H,22,25)/i14D,15D2,16D/hD |
InChI Key |
YFHQPKZAFRPKBM-QFDLNEPKSA-N |
Isomeric SMILES |
[2H]C(C([2H])(C([2H])([2H])ON([2H])C(=O)N(C1CCCCC1)C2=CC=CC=C2)NC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)NC(CO)CONC(=O)N(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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